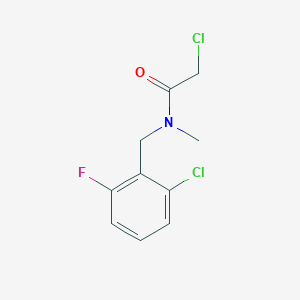

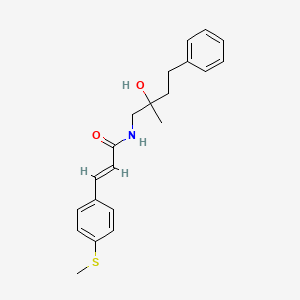

2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide” are not documented in the available literature .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Chloro-N-(2-Chloro-6-Fluorobenzyl)-N-Methylacetamide Applications

Molecular Interaction and Inhibition Studies: 2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide may serve as a scaffold for developing inhibitors targeting specific enzymes or receptors. For instance, structurally related compounds have shown potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), crucial in catecholamine synthesis. This suggests possible applications in creating novel therapeutic agents for disorders related to catecholamine regulation.

Drug Metabolism and Transporter Interactions: Research into the metabolism and transporter interactions of related tetrahydroisoquinoline derivatives provides insights into pharmacokinetic properties. Understanding how compounds like 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide are metabolized could guide the optimization of their pharmacological profiles.

Antiviral Activity: Indole derivatives, which share structural similarities with our compound of interest, have demonstrated antiviral activities . This opens up research avenues for 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide in the development of antiviral agents, potentially against a broad range of RNA and DNA viruses.

Anticancer Research: The indole nucleus, found in many bioactive compounds, is known for its anticancer properties . By extension, 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could be investigated for its efficacy in cancer treatment protocols, possibly as a chemotherapeutic agent.

Antimicrobial Studies: Compounds with an indole core are reported to have antimicrobial properties . This suggests that 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could be valuable in researching new antimicrobial agents, particularly against resistant strains.

Neuropharmacological Applications: Given the role of indole derivatives in neuropharmacology, there’s potential for 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide in the development of neuroprotective or neuromodulatory drugs . This could lead to breakthroughs in treating neurodegenerative diseases or psychiatric disorders.

Anti-inflammatory and Analgesic Research: Indole derivatives are known for their anti-inflammatory and analgesic activities . Research into 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could contribute to the discovery of new pain relief medications with fewer side effects.

Antioxidant Properties: The indole nucleus is associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases . Studying 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could lead to the development of novel antioxidants.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEZIAVDDBCIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)